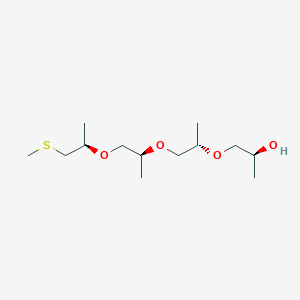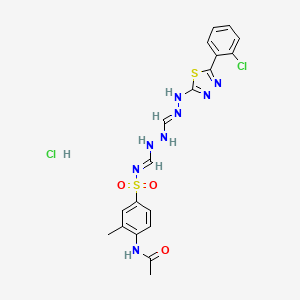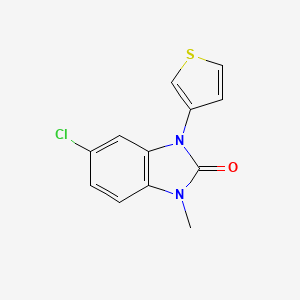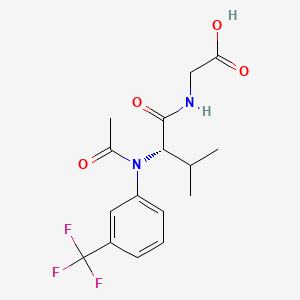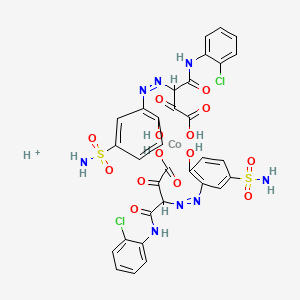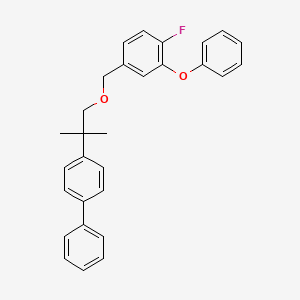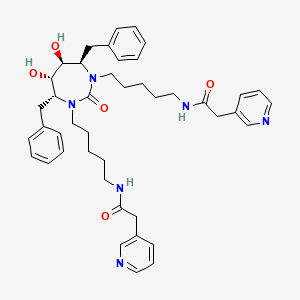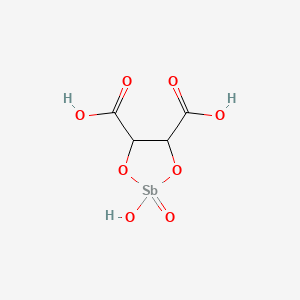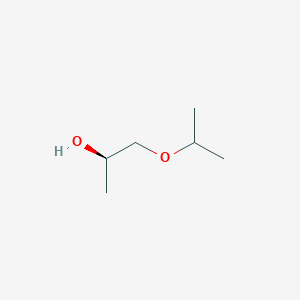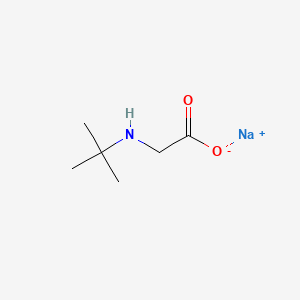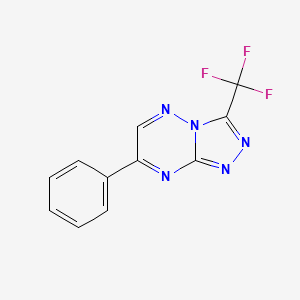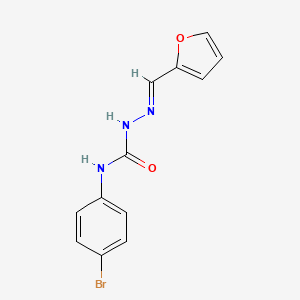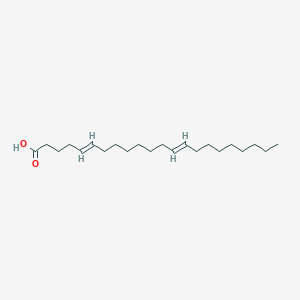
5,13-Docosadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,13-Docosadienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds located at the 5th and 13th carbon positions. This compound is also known by its IUPAC name, (5Z,13Z)-docosa-5,13-dienoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,13-Docosadienoic acid can be synthesized through the hydrolysis of meadowfoam fatty amides. The process involves recrystallization from hexane to obtain crystals of monoenoic fatty amides, which are then hydrolyzed to yield meadowfoam fatty acids enriched in this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of meadowfoam oil, which is rich in this fatty acid. The oil is subjected to high-pressure steam splitting to obtain the fatty acids, followed by further purification processes such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
5,13-Docosadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the double bonds into epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
5,13-Docosadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a standard in analytical chemistry.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of lubricants, cosmetics, and biodegradable polymers
Mechanism of Action
The mechanism of action of 5,13-docosadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various biochemical pathways. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: An 18-carbon fatty acid with two double bonds at the 9th and 12th positions.
Arachidonic acid: A 20-carbon fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.
Docosahexaenoic acid: A 22-carbon fatty acid with six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th positions.
Uniqueness
5,13-Docosadienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linoleic acid and arachidonic acid, it has a longer carbon chain and fewer double bonds, making it more stable and less prone to oxidation. Compared to docosahexaenoic acid, it has fewer double bonds, which affects its role in cell membrane dynamics and signaling .
Properties
CAS No. |
182305-58-4 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
(5E,13E)-docosa-5,13-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,17-18H,2-8,11-16,19-21H2,1H3,(H,23,24)/b10-9+,18-17+ |
InChI Key |
HVHVBKMJDJLCEQ-RKHHRFTBSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCC/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


